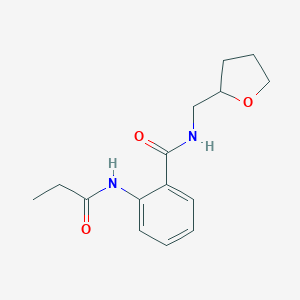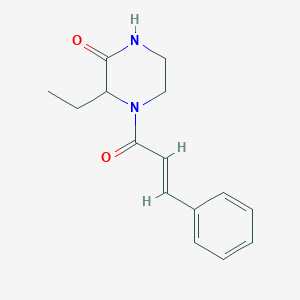![molecular formula C18H21NO3 B318530 2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide](/img/structure/B318530.png)
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide is an organic compound that features a biphenyl group linked to a propanamide moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide typically involves the following steps:
Formation of the biphenyl ether: This step involves the reaction of 4-bromobiphenyl with a suitable nucleophile, such as sodium methoxide, to form 4-methoxybiphenyl.
Amidation: The 4-methoxybiphenyl is then reacted with 2-bromo-N-(2-methoxyethyl)propanamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The biphenyl ether moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl ether moiety can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-methoxybiphenyl: A simpler analog with similar structural features but lacking the amide group.
2-biphenylcarboxylic acid: Contains a carboxylic acid group instead of the amide.
N-(2-methoxyethyl)propanamide: Lacks the biphenyl ether moiety.
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide is unique due to the combination of the biphenyl ether and amide functionalities, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C18H21NO3/c1-14(18(20)19-12-13-21-2)22-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
InChI Key |
GLKVAFRQHLORHX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCOC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NCCOC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B318447.png)
![3-chloro-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B318449.png)

![2-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B318452.png)
![2-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B318454.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B318456.png)
![2-[({[3-(2-furyl)acryloyl]amino}carbothioyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B318457.png)

![2-({4-[(2,6-Dimethylanilino)sulfonyl]anilino}carbonyl)benzoic acid](/img/structure/B318465.png)
![N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B318466.png)
![4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone](/img/structure/B318468.png)
![2-(4-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B318469.png)
![2-(2-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B318471.png)
![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B318473.png)
